2-fluoro-4-nitro-N,N-dipropylaniline
Description
Properties
IUPAC Name |
2-fluoro-4-nitro-N,N-dipropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJNPQAJLZZEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their substituent profiles:
*Calculated based on formula C₁₂H₁₆ClN₃O₂.
Physicochemical and Thermodynamic Properties
- The dinitro-substituted isopropalin and nitralin show higher thermal stability (Tboil > 900 K) compared to mono-nitro analogs ().
- Solubility and Partitioning: The chloro analog has a log Poct/wat of 3.875 (), suggesting moderate hydrophobicity.
Data Tables
Table 1: Thermodynamic Properties of Selected Analogs
| Compound | Δf H°gas (kJ/mol) | Tboil (K) | log Poct/wat |
|---|---|---|---|
| 2-Chloro-4-nitro-N,N-dipropylaniline | -36.39 | 712.31 | 3.875 |
| Isopropalin | Not reported | 938.29 | ~4.2* |
| Nitralin | Not reported | >900 | ~2.8** |
Estimated based on dinitroaniline analogs.
*Lower due to polar sulfonyl group.
Preparation Methods
Direct Alkylation of 2-Fluoro-4-Nitroaniline
A plausible route involves the sequential nitration of 2-fluoroaniline followed by N,N-dipropylation. However, the strong electron-withdrawing nitro group complicates alkylation due to reduced nucleophilicity of the amine.
Procedure :
-
Nitration :
-
Alkylation :
Optimization Strategy :
Nitration of Pre-Alkylated 2-Fluoro-N,N-Dipropylaniline
An alternative approach involves alkylating 2-fluoroaniline first, followed by nitration. This route avoids the deactivating effects of the nitro group during alkylation.
Procedure :
-
Alkylation :
-
Nitration :
Optimization Strategy :
-
Use of acetic anhydride as a solvent to moderate nitration reactivity.
-
Continuous-flow microchannel reactors to enhance heat transfer and reduce side reactions.
Comparative Analysis of Synthetic Methods
Advanced Methodologies and Innovations
Continuous-Flow Microreactor Synthesis
Adopting a Corning high-flux microchannel reactor (as described in CN111018717A) significantly improves nitration efficiency:
Protective Group Strategies
Temporary protection of the amine group (e.g., acetylation) before nitration, as seen in WO2018207120A1, could mitigate side reactions:
-
Acetylation of 2-fluoro-N,N-dipropylaniline using acetic anhydride.
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Nitration under controlled conditions.
Challenges and Mitigation Strategies
Regioselectivity Control
Q & A
Q. Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2–4 h | ~70% |
| Alkylation | 1-Bromopropane, NaH, DMF | 60–80°C | 12–24 h | ~85% |
How can researchers ensure high purity (>95%) during purification?
Basic Research Question
Methodological Answer:
Post-synthesis purification involves:
- Recrystallization: Use ethanol/water (3:1) at 50°C to dissolve the crude product, followed by slow cooling to 4°C to precipitate pure crystals .
- Column Chromatography: Employ silica gel (60–120 mesh) with a gradient eluent (hexane → ethyl acetate) to isolate the target compound. Monitor fractions via HPLC (C18 column, 254 nm) .
Critical Considerations: - Purity Validation: Use NMR (¹H/¹³C) to confirm absence of propyl halide or unreacted aniline (e.g., δ 1.0–1.5 ppm for propyl groups) .
What advanced spectroscopic techniques resolve contradictions in structural assignments?
Advanced Research Question
Methodological Answer:
Contradictions in nitro/fluoro positional isomers can arise due to similar NMR shifts. To resolve:
X-ray Crystallography: Determines absolute configuration (e.g., C–F bond length ~1.34 Å, nitro group torsion angle ~15°) .
Density Functional Theory (DFT): Compare computed vs. experimental IR spectra (e.g., nitro symmetric stretch at ~1520 cm⁻¹) .
2D NMR (HSQC/HMBC): Correlate fluorine (δ -110 ppm in ¹⁹F NMR) with adjacent protons to confirm substitution patterns.
Case Study:
A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline using DFT and crystallography, highlighting distinct NOESY correlations for ortho/para substituents .
How does the fluorine substituent influence reaction kinetics in further functionalization?
Advanced Research Question
Methodological Answer:
Fluorine’s electronegativity alters electronic and steric effects:
- Electrophilic Aromatic Substitution (EAS): Fluorine deactivates the ring but directs substituents meta/para. Kinetic studies (UV-Vis monitoring) show slower nitration rates compared to non-fluorinated analogs .
- Nucleophilic Attack: The nitro group’s electron-withdrawing effect enhances reactivity toward nucleophiles (e.g., SNAr reactions with amines). Use stopped-flow spectroscopy to measure rate constants (k ~10⁻³ M⁻¹s⁻¹) .
What methodologies assess environmental stability and degradation pathways?
Advanced Research Question
Methodological Answer:
- Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents. Monitor via LC-MS for nitro-reduction products (e.g., amine derivatives) .
- Hydrolysis Kinetics: Conduct pH-dependent stability tests (pH 3–11) at 25–50°C. Fluorine’s inductive effect increases resistance to acidic hydrolysis (t₁/₂ > 48 h at pH 3) .
Q. Table 2: Degradation Products
| Condition | Major Products | Detection Method |
|---|---|---|
| UV Light | 2-Fluoro-4-amino-N,N-dipropylaniline | LC-MS (m/z 224.1) |
| Alkaline Hydrolysis | 4-Nitroso derivatives | HPLC-UV |
How can researchers evaluate biological activity in drug discovery contexts?
Advanced Research Question
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) using fluorescence polarization. The nitro group may act as a hydrogen-bond acceptor in active sites .
- Cytotoxicity Studies: Use MTT assays on cancer cell lines (e.g., HeLa). Compare IC₅₀ values with non-fluorinated analogs to assess fluorine’s impact .
Key Finding:
Nitroaniline derivatives exhibit moderate antimicrobial activity (MIC ~50 µM) against S. aureus, attributed to membrane disruption .
What safety protocols are critical for handling this compound?
Basic Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
